1-Propenyl propyl disulfide natural occurrence in Allium species
1-Propenyl propyl disulfide natural occurrence in Allium species
An In-Depth Technical Guide to 1-Propenyl Propyl Disulfide: Natural Occurrence, Biosynthesis, and Analysis in Allium Species
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-propenyl propyl disulfide, a significant organosulfur compound contributing to the characteristic flavor and aroma profiles of various Allium species. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, intricate biosynthetic pathways, and prevalence across different Allium varieties. A core focus is placed on the detailed, field-proven methodologies for its extraction, isolation, and characterization, primarily through gas chromatography-mass spectrometry (GC-MS). We explore the causality behind experimental choices, ensuring each protocol serves as a self-validating system. Furthermore, this guide summarizes the current understanding of the biological activities associated with organosulfur compounds from Allium sources, offering insights for future research and development.
Introduction: The Chemical Identity and Significance of 1-Propenyl Propyl Disulfide
The genus Allium, encompassing staples like onions, garlic, and leeks, is renowned for its pungent and characteristic flavors, which are primarily derived from a complex array of volatile organosulfur compounds. Among these, 1-propenyl propyl disulfide (C₆H₁₂S₂) is a key flavor component, particularly noted for its cooked onion aroma.[1] This organic disulfide exists as two stereoisomers, (Z)- and (E)-1-propenyl propyl disulfide, due to the carbon-carbon double bond.[2][3][4]
Table 1: Chemical Properties of 1-Propenyl Propyl Disulfide
| Property | Value | Source |
| Molecular Formula | C₆H₁₂S₂ | [2][4] |
| Molecular Weight | 148.29 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Pungent, sulfurous, characteristic of cooked onions | [1][5] |
| Boiling Point | 78-80 °C @ 13 mmHg | [1] |
| CAS Number | 5905-46-4 | [1][2] |
The formation of 1-propenyl propyl disulfide and related compounds is not constitutive but is instead a rapid enzymatic response to tissue damage.[6] When an Allium bulb is cut or crushed, cellular compartmentalization is breached, initiating a cascade of biochemical reactions that produce the volatile compounds responsible for the plant's defense mechanism and its culinary identity.[6][7] Understanding the natural occurrence, biosynthesis, and analytical chemistry of this specific disulfide is crucial for flavor science, food technology, and the exploration of Allium-derived compounds for pharmaceutical applications.
Biosynthesis: An Enzymatic Cascade
The production of 1-propenyl propyl disulfide is not a direct, single-enzyme reaction but rather the result of a complex and rapid enzymatic cascade initiated by tissue disruption. The pathway originates from a non-volatile precursor, S-alk(en)ylcysteine sulfoxides (ACSOs).[8]
The key steps are as follows:
-
Precursor Storage : The primary precursor for 1-propenyl-containing compounds in onions is (+)-S-(E)-1-propenyl-L-cysteine S-oxide, commonly known as isoalliin.[9] In intact cells, isoalliin is stored in the cytoplasm.[8]
-
Enzyme Sequestration : The enzyme responsible for the initial breakdown, alliinase (EC 4.4.1.4), is physically separated from its substrate, being localized within the cell's vacuole.[6][8]
-
Initiation by Tissue Damage : When the plant tissue is damaged (e.g., by cutting or crushing), the vacuoles rupture, releasing alliinase. The enzyme then comes into contact with isoalliin from the cytoplasm.[6]
-
Formation of Sulfenic Acid : Alliinase rapidly catalyzes the cleavage of isoalliin into highly reactive intermediates: 1-propenesulfenic acid, pyruvate, and ammonia.[7][9]
-
Thiosulfinate Formation and Decomposition : The highly unstable 1-propenesulfenic acid molecules can undergo self-condensation to form unstable thiosulfinates. These thiosulfinates are central intermediates that can then decompose and rearrange into a variety of more stable volatile sulfur compounds, including a range of disulfides and trisulfides.[10] 1-Propenyl propyl disulfide is one of the prominent products of these subsequent reactions, arising from the interaction of propenyl- and propyl-containing sulfur intermediates.
It is important to note that 1-propenesulfenic acid is also the substrate for another enzyme, lachrymatory factor synthase (LFS), which converts it into (Z)-propanethial S-oxide, the compound responsible for the tearing sensation when cutting onions.[7][9][11] The partitioning of the 1-propenesulfenic acid intermediate between these pathways influences the final profile of volatile sulfur compounds.
Natural Occurrence in Allium Species
1-Propenyl propyl disulfide is not ubiquitously distributed across the Allium genus but is a significant component in species that produce isoalliin as a major precursor. Its presence and concentration can vary significantly depending on the species, cultivar, growing conditions, and post-harvest storage.[12]
Table 2: Reported Occurrence of 1-Propenyl Propyl Disulfide in Allium Species
| Species | Common Name | Presence | Reference |
| Allium cepa | Onion | Reported as a major volatile component | [1][13][14][15] |
| Allium fistulosum | Welsh Onion, Scallion | Detected as a significant sulfur compound | [1][13][15][16] |
| Allium vineale | Wild Garlic | Detected | [17] |
The relative abundance of 1-propenyl propyl disulfide versus other disulfides (like dipropyl disulfide or methyl propyl disulfide) is a key determinant of the unique flavor profile of a given Allium species.[14] For instance, the flavor of onions is strongly influenced by the presence of 1-propenyl-containing compounds, which are less prevalent in garlic where allyl-containing compounds like diallyl disulfide dominate.[14]
Analytical Methodologies
The accurate identification and quantification of volatile compounds like 1-propenyl propyl disulfide require robust analytical protocols, from initial extraction to final detection. The volatility and thermal lability of many organosulfur intermediates necessitate carefully controlled conditions.
Extraction of Volatile Organosulfur Compounds
The primary goal of extraction is to isolate the volatile compounds from the complex plant matrix without inducing thermal degradation or artifact formation.
Field-Proven Insight: The choice of extraction method is critical. Steam distillation is a classic method but can introduce thermal artifacts due to the high temperatures used.[18] Solvent extraction at lower temperatures or headspace analysis is often preferred for a more accurate representation of the volatile profile. Among solvents, dichloromethane has been shown to be highly effective, identifying a greater number of organosulfides compared to diethyl ether, n-pentane, or hexanes.[19][20]
Protocol 4.1.1: Liquid-Liquid Extraction with Dichloromethane
This protocol is adapted from methodologies proven effective for analyzing organosulfides from Allium oil.[19][20]
-
Sample Preparation : Homogenize 50 g of fresh Allium tissue (e.g., onion bulb) in 100 mL of deionized water for 1 minute using a high-speed blender. This step is critical for initiating the enzymatic reactions. Allow the homogenate to stand at room temperature for 15 minutes to ensure complete enzymatic conversion.
-
Extraction : Transfer the homogenate to a separatory funnel. Add 50 mL of dichloromethane (DCM).
-
Internal Standard : Add a known concentration of an internal standard (e.g., diallyl disulfide or diphenyl sulfide) to the DCM for semi-quantitative analysis. The choice of standard should be a compound not naturally present in the sample but with similar chromatographic behavior.
-
Mixing : Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation : Allow the layers to separate for 10 minutes. The organic layer (DCM) will be at the bottom.
-
Collection : Drain the lower DCM layer into a clean flask.
-
Repeat : Perform a second extraction on the remaining aqueous phase with an additional 50 mL of DCM to maximize yield. Combine the DCM extracts.
-
Drying : Dry the combined DCM extract by passing it through a small column containing anhydrous sodium sulfate. This removes residual water which can interfere with GC analysis.
-
Concentration : Gently concentrate the dried extract to a final volume of 1-2 mL under a gentle stream of nitrogen at room temperature. Avoid heating to prevent loss of volatile compounds.
-
Storage : Transfer the final extract to a GC vial and store at -20°C until analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile compounds in complex mixtures like Allium extracts.[12][19][21] The gas chromatograph separates individual compounds based on their boiling points and polarity, and the mass spectrometer provides structural information for identification.
Protocol 4.2.1: GC-MS Analysis of Allium Volatiles
This protocol is based on established parameters for the analysis of onion oil organosulfides.[19]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole Ion Trap).
-
Column : Use a non-polar or semi-polar capillary column suitable for volatile compound analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Injection : Inject 1 µL of the extract from Protocol 4.1.1 into the GC inlet.
-
Injector Temperature : 250°C.
-
Injection Mode : Split (e.g., 10:1 ratio) to avoid column overloading.
-
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp 1: Increase at 3°C/min to 150°C.
-
Hold 2: Hold at 150°C for 3 minutes.
-
Ramp 2: Increase at 25°C/min to 250°C.
-
Hold 3: Hold at 250°C for 5 minutes.
-
Causality: This multi-step ramp is designed to first separate the highly volatile compounds at a slow rate for better resolution, then quickly elute the heavier, less volatile compounds to shorten the run time.
-
-
Mass Spectrometer Parameters :
-
Ion Source Temperature : 200°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 500.
-
-
Data Analysis :
-
Identification : Identify 1-propenyl propyl disulfide by comparing its retention time and mass spectrum with that of an authentic standard or by matching the fragmentation pattern with a reference library (e.g., NIST/Wiley). The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 148 and key fragment ions.
-
Quantification : Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard added during extraction.
-
Biological Activities and Potential Applications
While a large body of research exists on the health benefits of consuming Allium vegetables, studies on isolated 1-propenyl propyl disulfide are less common. The observed biological activities are often attributed to the complex mixture of organosulfur compounds present in extracts. These activities include antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects.[21][22][23]
-
Antioxidant Activity : Extracts from Allium cepa, which contain 1-propenyl propyl disulfide among other compounds, have demonstrated significant antioxidant capacity.[21]
-
Flavor and Food Industry : As a key flavor compound, 1-propenyl propyl disulfide is of major interest in the food and flavor industry for creating and enhancing onion-like flavors in processed foods.[19][20]
-
Potential for Further Research : The biological activities of many individual disulfides are still under-explored. Given the known activities of related compounds like diallyl disulfide,[22] isolated 1-propenyl propyl disulfide warrants further investigation for its specific pharmacological properties. This represents a significant opportunity for drug discovery and development professionals.
Conclusion
1-Propenyl propyl disulfide is a pivotal organosulfur compound that defines the characteristic sensory profile of onions and related Allium species. Its formation via a rapid, damage-induced enzymatic cascade is a fascinating example of plant biochemistry. For researchers and industry professionals, a deep understanding of its biosynthesis and the application of precise analytical techniques, such as the GC-MS methodology detailed herein, are essential for accurate characterization. While the broader health benefits of Allium consumption are well-recognized, the specific bioactivities of isolated 1-propenyl propyl disulfide remain a promising frontier for future scientific exploration, potentially unlocking new applications in both the pharmaceutical and food science industries.
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